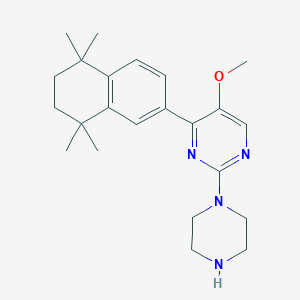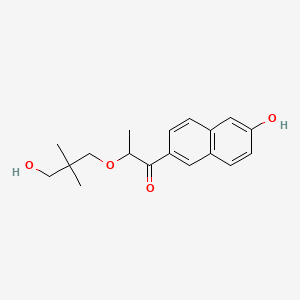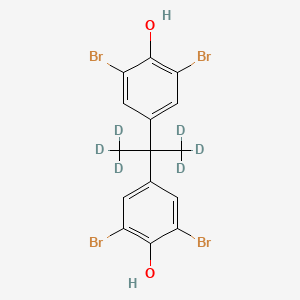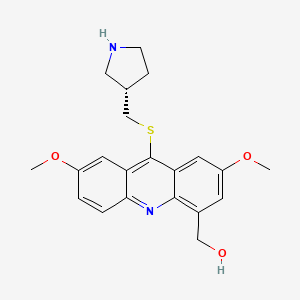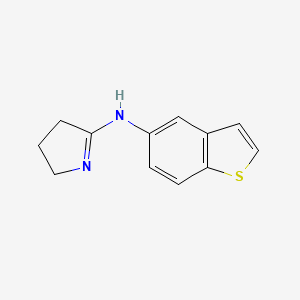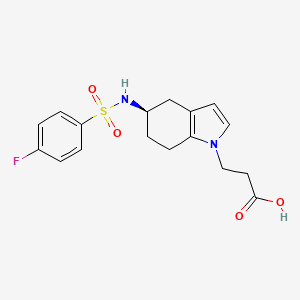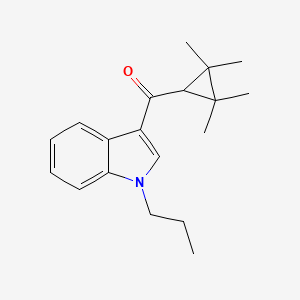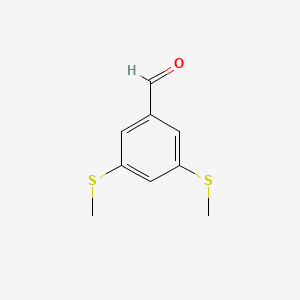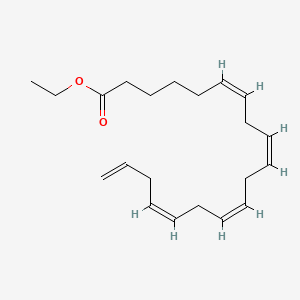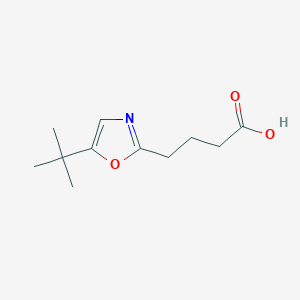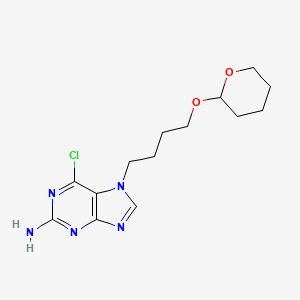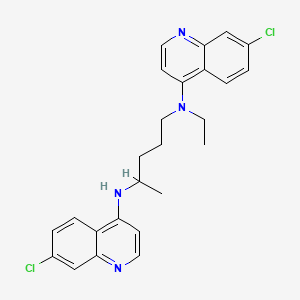
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is a synthetic compound that belongs to the class of bisquinolines. This compound is characterized by the presence of two 7-chloroquinoline moieties connected through a pentane-1,4-diamine linker with an ethyl group attached to one of the nitrogen atoms. Bisquinolines are known for their potential therapeutic applications, particularly in the treatment of malaria and other parasitic diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine typically involves the reaction of 7-chloroquinoline derivatives with a suitable diamine linker. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with N1-ethylpentane-1,4-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moieties, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium parasites.
Medicine: Investigated for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-bis(7-chloroquinolin-4-yl)butane-1,4-diamine
- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
Uniqueness
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is unique due to its specific structural features, including the ethyl group on the pentane-1,4-diamine linker. This structural modification can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C25H26Cl2N4 |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
1-N,4-N-bis(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H26Cl2N4/c1-3-31(25-11-13-29-24-16-19(27)7-9-21(24)25)14-4-5-17(2)30-22-10-12-28-23-15-18(26)6-8-20(22)23/h6-13,15-17H,3-5,14H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
WWHSRDWTEVWBSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C3=C4C=CC(=CC4=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


